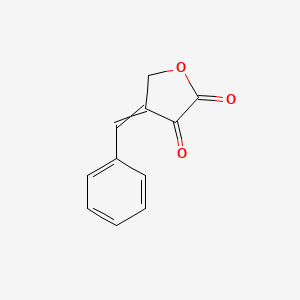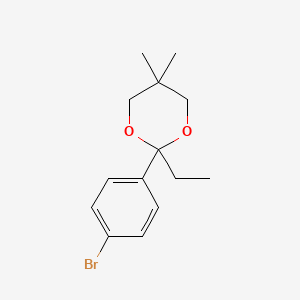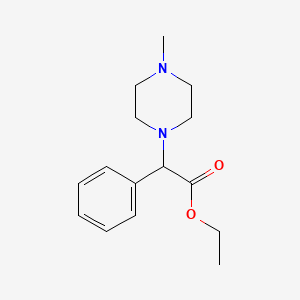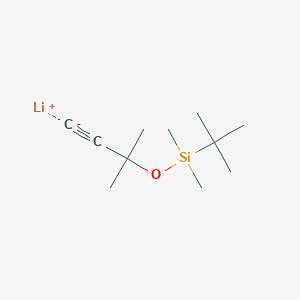
lithium;tert-butyl-dimethyl-(2-methylbut-3-yn-2-yloxy)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium;tert-butyl-dimethyl-(2-methylbut-3-yn-2-yloxy)silane is a chemical compound that belongs to the class of organosilicon compounds. It is characterized by the presence of a lithium atom, a tert-butyl group, and a dimethylsilane moiety attached to a 2-methylbut-3-yn-2-yloxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
The synthesis of lithium;tert-butyl-dimethyl-(2-methylbut-3-yn-2-yloxy)silane typically involves the reaction of tert-butyl-dimethylsilyl chloride with lithium acetylide. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the reactive intermediates. The general reaction scheme is as follows:
-
Synthetic Route:
Reactants: tert-butyl-dimethylsilyl chloride and lithium acetylide.
Reaction Conditions: Anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether, low temperatures (typically -78°C to 0°C), and inert atmosphere (e.g., nitrogen or argon).
Procedure: The lithium acetylide is generated in situ by reacting lithium with acetylene in an anhydrous solvent. The tert-butyl-dimethylsilyl chloride is then added dropwise to the reaction mixture, and the reaction is allowed to proceed at low temperatures. The product is isolated by standard workup procedures, including filtration and solvent evaporation.
-
Industrial Production Methods:
- Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
化学反应分析
Lithium;tert-butyl-dimethyl-(2-methylbut-3-yn-2-yloxy)silane undergoes various chemical reactions, including:
-
Oxidation:
Reagents: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Conditions: Mild to moderate temperatures (0°C to 25°C) in an inert solvent.
Products: Oxidation of the silicon atom can lead to the formation of silanols or siloxanes.
-
Reduction:
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Anhydrous conditions and low temperatures.
Products: Reduction can lead to the formation of silanes or silyl ethers.
-
Substitution:
Reagents: Nucleophiles such as halides, alkoxides, or amines.
Conditions: Anhydrous solvents and moderate temperatures.
Products: Substitution reactions can lead to the formation of various organosilicon compounds with different functional groups.
科学研究应用
Lithium;tert-butyl-dimethyl-(2-methylbut-3-yn-2-yloxy)silane has several scientific research applications:
-
Chemistry:
- Used as a reagent in organic synthesis for the introduction of silyl groups.
- Employed in the preparation of silicon-containing polymers and materials.
-
Biology:
- Investigated for its potential use in the modification of biomolecules and drug delivery systems.
-
Medicine:
- Explored for its potential applications in medicinal chemistry, particularly in the design of silicon-based drugs.
-
Industry:
- Utilized in the production of specialty chemicals and advanced materials with unique properties.
作用机制
The mechanism of action of lithium;tert-butyl-dimethyl-(2-methylbut-3-yn-2-yloxy)silane involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and other heteroatoms, allowing for the formation of diverse chemical structures. The tert-butyl and dimethyl groups provide steric protection, enhancing the stability and reactivity of the compound. The lithium atom can act as a Lewis acid, facilitating various chemical transformations.
相似化合物的比较
Lithium;tert-butyl-dimethyl-(2-methylbut-3-yn-2-yloxy)silane can be compared with other similar organosilicon compounds, such as:
-
Lithium;tert-butyl-dimethyl-(2-propyn-1-yloxy)silane:
- Similar structure but with a propynyl group instead of a butynyl group.
- Exhibits different reactivity and applications due to the shorter carbon chain.
-
Lithium;tert-butyl-dimethyl-(2-methylprop-2-en-1-yloxy)silane:
- Contains an alkenyl group instead of an alkynyl group.
- Different chemical properties and potential applications in polymer chemistry.
-
Lithium;tert-butyl-dimethyl-(2-methylbut-3-en-2-yloxy)silane:
- Similar structure but with an alkenyl group.
- Used in different synthetic applications due to the presence of the double bond.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.
属性
CAS 编号 |
96354-28-8 |
|---|---|
分子式 |
C11H21LiOSi |
分子量 |
204.3 g/mol |
IUPAC 名称 |
lithium;tert-butyl-dimethyl-(2-methylbut-3-yn-2-yloxy)silane |
InChI |
InChI=1S/C11H21OSi.Li/c1-9-11(5,6)12-13(7,8)10(2,3)4;/h2-8H3;/q-1;+1 |
InChI 键 |
XXLWEVZLSWZWMS-UHFFFAOYSA-N |
规范 SMILES |
[Li+].CC(C)(C)[Si](C)(C)OC(C)(C)C#[C-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


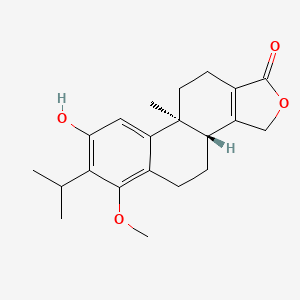
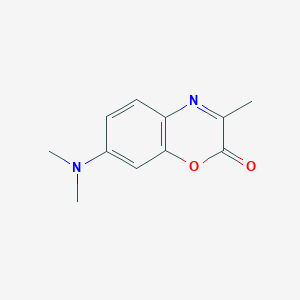
![1,1'-(Ethane-1,2-diyl)bis{4-[(prop-2-en-1-yl)oxy]benzene}](/img/structure/B14341922.png)

![1,2-Benzenediol, 4,6-bis(1,1-dimethylethyl)-3-[(2-hydroxyethyl)thio]-](/img/structure/B14341929.png)
![Benzamide, 4-methyl-N-[(phenylamino)carbonyl]-](/img/structure/B14341931.png)
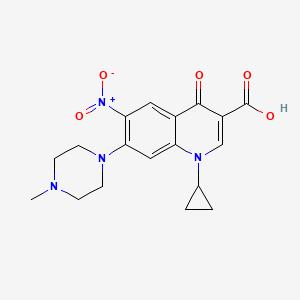
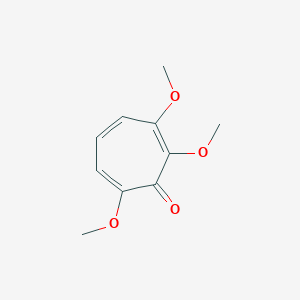
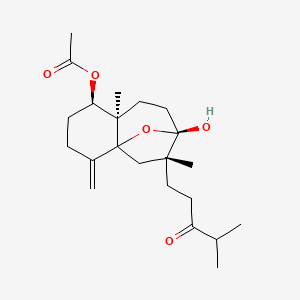
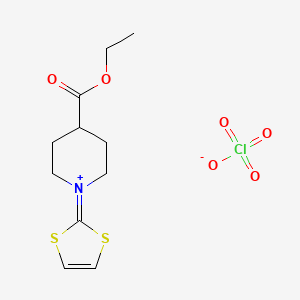
![4-{2-[(4-Hydroxyphenyl)sulfanyl]ethyl}-1,2-diphenylpyrazolidine-3,5-dione](/img/structure/B14341967.png)
